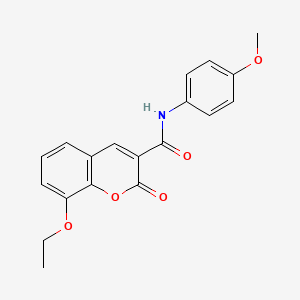

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-3-24-16-6-4-5-12-11-15(19(22)25-17(12)16)18(21)20-13-7-9-14(23-2)10-8-13/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGODBJTAWMYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the chromene core, which is achieved through the cyclization of appropriate precursors.

Amidation: The final step involves the formation of the carboxamide linkage by reacting the chromene derivative with 4-methoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the chromene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated products.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves:

- Preparation of the Chromene Core : Achieved through cyclization of appropriate precursors.

- Amidation : Formation of the carboxamide linkage by reacting the chromene derivative with 4-methoxyaniline using coupling reagents like EDCI and HOBt.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with potentially enhanced properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting kinases and proteases. These enzymes play critical roles in various biological pathways, including those involved in cancer progression and inflammation.

Medicine

Research indicates that 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer activity . In vitro studies have shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 33 | Induces apoptosis and cell cycle arrest in G2/M phase |

| HT-29 (Colon Cancer) | <5 | Inhibits tubulin polymerization |

| COLO-205 (Colon Cancer) | <5 | Induces apoptosis via mitochondrial pathways |

These findings suggest that the compound could serve as a lead molecule in developing new anticancer therapies.

Industry

Beyond its medicinal applications, this compound is also utilized in material science for developing new materials and as a precursor for dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

6-Bromo-8-Methoxy Analogue (CAS 880065-66-7)

- Structure : The bromine atom at position 6 and methoxy group at position 8 (vs. ethoxy in the target compound) result in a higher molecular weight (404.216 g/mol vs. ~353.37 g/mol for the target) and altered electronic properties. Bromine’s electron-withdrawing nature may reduce electron density in the chromene ring, affecting reactivity and intermolecular interactions .

- Synthesis : Similar to the target compound, this derivative is synthesized via condensation reactions, but bromination steps introduce additional complexity.

N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide

- Bioactivity : Phenethyl derivatives often exhibit stronger binding to hydrophobic pockets in enzymes compared to phenyl analogues, as seen in related coumarin-based inhibitors .

6-Chloro-N-(4-Hydroxyphenyl) Derivative (BT317)

- Structure : A chloro substituent at position 6 and a hydroxyl group on the phenyl ring (vs. methoxy in the target) reduce lipophilicity but increase hydrogen-bonding capacity. This modification may enhance solubility and interaction with polar biological targets .

- Synthesis : BT317 is synthesized via silica gel chromatography, yielding 78% purity, comparable to the target compound’s typical isolation methods .

Functional Group Modifications and Bioactivity

Sulfamoylphenyl Derivative (Compound 12)

- Structure : The sulfamoyl (–SO₂NH₂) group at the phenyl ring introduces strong hydrogen-bonding and electrostatic interactions, often correlating with enhanced antimicrobial activity. However, this group reduces metabolic stability compared to methoxy substituents .

- Synthesis : Method A (acetic acid reflux) yields 72% purity, while Method B (dioxane/HCl) achieves 86% efficiency, suggesting solvent-dependent optimization .

N-(4-Acetamidophenyl)-8-Methoxy Derivative (CAS 325802-79-7)

Comparative Data Table

Biological Activity

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is known for its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in oncology and other fields of medicine. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The compound's structural formula can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 8-ethoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |

| Molecular Formula | C19H17NO5 |

| Molecular Weight | 341.34 g/mol |

| CAS Number | 898479-03-3 |

The biological activity of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including kinases and proteases, which are crucial in various signaling pathways related to cell proliferation and apoptosis.

- Pathway Modulation : It modulates several biological pathways, particularly those involved in inflammation and cancer progression.

Anticancer Properties

Research indicates that 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 33 | Induces apoptosis and cell cycle arrest in G2/M phase |

| HT-29 (Colon Cancer) | < 5 | Inhibits tubulin polymerization |

| COLO-205 (Colon Cancer) | < 5 | Induces apoptosis via mitochondrial pathways |

In a comparative study, the compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Case Studies and Research Findings

- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated significant antiproliferative effects with an IC50 value ranging from 10 to 33 nM. The compound was shown to induce apoptosis and arrest the cell cycle in the G2/M phase, confirming its potential as a therapeutic agent against breast cancer .

- VEGFR Inhibition Study : Another research focused on the inhibition of vascular endothelial growth factor receptor (VEGFR), crucial in tumor angiogenesis. The compound demonstrated promising inhibition of VEGFR with an IC50 value significantly lower than many existing inhibitors, highlighting its potential in targeting angiogenesis in tumors .

Q & A

Q. Table 1. Key Crystallographic Data for 8-Ethoxy-N-(4-Methoxyphenyl)-2-Oxo-2H-Chromene-3-Carboxamide

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Unit Cell Dimensions | a=6.77 Å, b=8.31 Å, c=14.42 Å | |

| R-Factor | 3.6% |

Q. Table 2. Comparative Reactivity of Coumarin Derivatives

| Substituent Position | Reactivity (k, s⁻¹) | Dominant Mechanism |

|---|---|---|

| 8-Ethoxy | 0.45 | Nucleophilic Acyl Substitution |

| 6-Methoxy | 0.32 | Electrophilic Aromatic Substitution |

| Data Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.